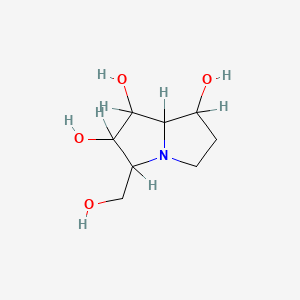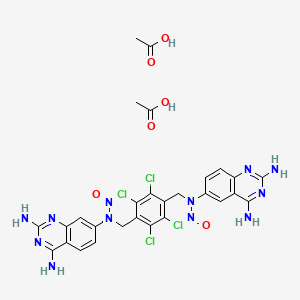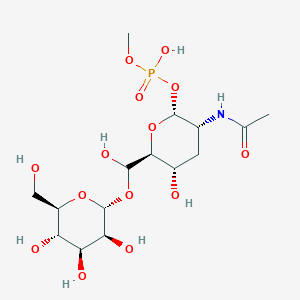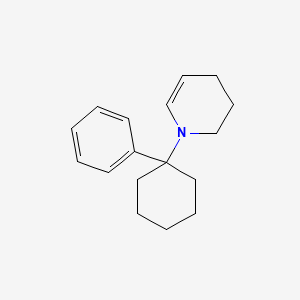
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine
Overview
Description
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine is a natural product found in Castanospermum australe with data available.
Scientific Research Applications
Asymmetric Synthesis and Natural Product Derivation
Researchers have developed diastereoselective and modular approaches for synthesizing structures characteristic of several natural pyrrolizidine products. For example, the asymmetric synthesis of (-)-7-epiaustraline and (+)-1,7-diepiaustraline demonstrates the utility of the oxazolidinone group in facilitating reactions essential for producing complex natural structures (Tang & Pyne, 2003). Similarly, the selenium-promoted synthesis of enantiopure hexahydro-1H-pyrrolizines and related compounds from enantiomerically pure β-aminoalcohol showcases innovative methods for generating these structures with high enantiomeric purity (Tiecco et al., 2008).
Synthesis of Polyhydroxylated Pyrrolizidines
The synthesis of polyhydroxylated pyrrolizidines, such as (+)-alexine and (-)-7-epi-alexine, employs stereodefined elaboration of functionalized pyrrolidine derivatives, showcasing the potential of these compounds as glycosidase inhibitors. This highlights the intersection of synthetic chemistry and biological activity in research (Takahashi et al., 2008).
Advanced Synthetic Techniques
Further research has explored more advanced synthetic techniques for creating structurally complex and biologically relevant molecules. For instance, the stereoselective synthesis of (7aS)-1-Methylenehexahydro-1H-pyrrolizine and its reduction to (-)-heliotridane demonstrates the capability to construct alkaloid structures with specific stereochemistry, which is crucial for studying the biological activities of these compounds (Lysenko & Kulinkovich, 2005).
Biological Applications and Mechanistic Insights
Research into the biological applications and mechanistic insights of pyrrolizidine structures has also been significant. For instance, the major pyrrolic glutathione conjugate of Retronecine-Type Pyrrolizidine Alkaloids in liver microsomes and rats was identified, providing critical insights into the metabolism of hepatotoxic pyrrolizidine alkaloids and their interactions with biomolecules (Chen et al., 2016).
properties
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)